4-(1,3-Diphenylimidazolidin-2-yl)phenol
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Overview
Description
4-(1,3-Diphenylimidazolidin-2-yl)phenol is an organic compound with the molecular formula C21H20N2O It is characterized by the presence of a phenol group attached to a 1,3-diphenylimidazolidin-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Diphenylimidazolidin-2-yl)phenol typically involves the reaction of 1,1’,3,3’-tetraphenyl-2,2’-biimidazolidinylidene with 3-acetamidophenol. The reaction is carried out in a nitrogen atmosphere using chlorobenzene as a solvent. The mixture is stirred at 100°C for 6 hours, followed by the addition of 2-propanol to precipitate the product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Diphenylimidazolidin-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imidazolidine ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced imidazolidine derivatives.
Substitution: Halogenated phenol derivatives.
Scientific Research Applications
4-(1,3-Diphenylimidazolidin-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1,3-Diphenylimidazolidin-2-yl)phenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the imidazolidine ring may interact with enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-Diphenylimidazolidin-2-yl)aniline
- 4-(1,3-Diphenylimidazolidin-2-yl)benzoic acid
- 4-(1,3-Diphenylimidazolidin-2-yl)benzaldehyde
Uniqueness
4-(1,3-Diphenylimidazolidin-2-yl)phenol is unique due to the presence of both a phenol group and an imidazolidine ring, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(1,3-diphenylimidazolidin-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O/c24-20-13-11-17(12-14-20)21-22(18-7-3-1-4-8-18)15-16-23(21)19-9-5-2-6-10-19/h1-14,21,24H,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWPGABBHWKXAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(N1C2=CC=CC=C2)C3=CC=C(C=C3)O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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